molecular formula C6H7Cl2N3 B047149 2,6-dichloro-N,N-dimethylpyrimidin-4-amine CAS No. 117077-93-7

2,6-dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B047149
CAS No.: 117077-93-7
M. Wt: 192.04 g/mol
InChI Key: LXVKMWBQSJTIPX-UHFFFAOYSA-N
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Description

2,6-Dichloro-N,N-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H7Cl2N3. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 2 and 6, and a dimethylamino group at position 4. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine typically involves the chlorination of pyrimidine derivatives followed by the introduction of the dimethylamino group. One common method includes the reaction of 2,6-dichloropyrimidine with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines are used under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include substituted pyrimidines with various functional groups.

    Oxidation: N-oxides of the original compound.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

2,6-Dichloro-N,N-dimethylpyrimidin-4-amine is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biological molecules.

    Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyrimidine: Lacks the dimethylamino group, making it less versatile in certain reactions.

    4-Amino-2,6-dichloropyrimidine: Contains an amino group instead of a dimethylamino group, leading to different reactivity and applications.

    2,4,6-Trichloropyrimidine: Has an additional chlorine atom, which affects its chemical behavior and uses.

Uniqueness

2,6-Dichloro-N,N-dimethylpyrimidin-4-amine is unique due to the presence of both chlorine atoms and a dimethylamino group, which confer distinct reactivity and enable its use in a wide range of chemical transformations and applications. Its structural features make it a valuable intermediate in organic synthesis and a useful tool in biological and medicinal research.

Properties

IUPAC Name

2,6-dichloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)5-3-4(7)9-6(8)10-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVKMWBQSJTIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572776
Record name 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117077-93-7
Record name 2,6-Dichloro-N,N-dimethylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dimethylamine hydrochloride (35.6 g, 0.44 mol) was added to a vigorous stirring solution of 2,4,6-trichloropyrimidine (80.0g, 0.44 mol) in CH2Cl2 (1.5 L) at −78° C. Triethylehtylmine (88.2 g, 0.87 mol) was added dropwise to the above mixture and stirred for 3 hours at −78° C. The resulting mixture was brought to 0° C. over a period of 3 hours and the reaction was then quenched with water (250 mL). The organic layer was separated, washed with aqueous citric acid (2×100 mL), brine (2×200 mL), dried over Na2SO4 and concentrated in vacuo. The crude product was purified by column chromatography [eluent: EtOAc/hexanes (1:9)], giving the desired product (59.9 g, 60%).
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
60%

Synthesis routes and methods II

Procedure details

A mixture of 2,4,6-trichloropyrimidine (10 g), N,N-diisopropylethylamine (8.5 g), and THF (50 mL) was ice-cooled, and a solution of 50% aqueous dimethyl amine (4.9 g) in THF (10 mL) was added dropwise. The mixture was stirred at room temperature for 1 day, then the reaction mixture was concentrated, and the residue was diluted with chloroform and then washed with saturated aqueous sodium hydrogencarbonate. The organic layer was dried with anhydrous sodium sulfate, the desiccant was removed by filtration, and then the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography (silica gel, hexane/ethyl acetate=4:1-1:1) to obtain (2,6-dichloropyrimidin-4-yl)dimethylamine (9.9 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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